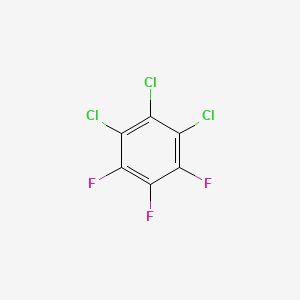

Benzene, trichlorotrifluoro-

Description

Contextualization within Perhalogenated Aromatic Systems Research

Perhalogenated aromatic systems, where all hydrogen atoms on an aromatic ring are replaced by halogens, are a significant area of study in organic chemistry. rsc.orgacs.org The investigation of compounds like trichlorotrifluorobenzene contributes to a deeper understanding of the chemistry of these heavily halogenated molecules. Research in this area explores how the presence of multiple halogen substituents influences the aromatic system's reactivity, stability, and physical properties. rsc.org

The study of perhalogenated benzenes has revealed that their reaction mechanisms can differ substantially from their hydrogen-containing counterparts. For instance, the atmospheric degradation of these compounds by hydroxyl radicals proceeds via a prereaction complex, with the orientation of the radical being influenced by the halogen atoms present. rsc.org In the case of perhalogenated benzenes like hexafluorobenzene (B1203771) and hexachlorobenzene (B1673134), the oxygen atom of the hydroxyl radical points towards the center of the aromatic ring, a consequence of the strong electron-withdrawing effect of the six halogen atoms. rsc.org

Furthermore, polychlorofluoroarenes, including trichlorotrifluorobenzene, are valuable precursors for synthesizing a variety of functionalized polyfluoroaromatic compounds. fluorine1.ru The selective transformation of the carbon-chlorine bond through reactions like metallation allows for the introduction of other functional groups, making them versatile building blocks in synthetic chemistry. fluorine1.ru

Isomeric Considerations in Trichlorotrifluorobenzenes

The placement of three chlorine and three fluorine atoms on the benzene (B151609) ring allows for the existence of three distinct isomers of trichlorotrifluorobenzene: 1,2,3-trichloro-4,5,6-trifluorobenzene, 1,2,4-trichloro-3,5,6-trifluorobenzene, and 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905). These isomers, while sharing the same molecular formula (C₆Cl₃F₃), exhibit different physical and chemical properties due to the varied arrangement of their substituents. ontosight.aichemsrc.comchemsrc.com

The synthesis of these isomers can be challenging. For instance, in the commercial production of hexafluorobenzene from hexachlorobenzene, a mixture of incompletely fluorinated polychloropolyfluorobenzenes is often formed as by-products. This mixture typically contains a significant portion of the symmetric 1,3,5-trichloro-2,4,6-trifluorobenzene isomer (65–75%), with the other two isomers present in smaller amounts (25–35%). chemicalbook.com

The reactivity of these isomers can also differ. For example, 1,2,4-trichlorotrifluorobenzene has been shown to react with various nucleophiles, leading to the substitution of a fluorine atom. nsc.ru The specific isomer formed in such reactions is influenced by the positions of the chlorine and fluorine atoms on the ring. nsc.ru

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4,5,6-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F3/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDZRYBEVBQSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949742 | |

| Record name | 1,2,3-Trichloro-4,5,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26968-57-0 | |

| Record name | 1,2,3-Trichloro-4,5,6-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trichlorotrifluorobenzenes

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. thieme-connect.de This process typically involves the substitution of a chlorine or bromine atom on an aromatic ring with a fluorine atom. wikipedia.org The synthesis of trichlorotrifluorobenzenes from more heavily chlorinated precursors, such as hexachlorobenzene (B1673134), is a prominent application of this methodology. google.com These reactions are often facilitated by an alkali metal fluoride (B91410), which acts as the fluorine source. google.com

Nucleophilic Fluorodenitration for Chlorinated and Fluorinated Benzenes

Nucleophilic aromatic substitution can also be employed to replace a nitro group (–NO₂) with a fluorine atom, a process known as fluorodenitration. This method is particularly effective when the nitro group is on an aromatic ring that is "activated" by other electron-withdrawing groups. doubtnut.com In the context of chlorinated benzenes, a starting material like trichlorodinitrobenzene could theoretically be converted to a trichlorotrifluorobenzene isomer through a series of fluorodenitration and other substitution reactions. The process involves reacting the nitro-substituted aromatic compound with a source of fluoride ions, such as an anhydrous molten alkali metal acid fluoride, at elevated temperatures. google.com The nitrite (B80452) ion, generated during the reaction, can interfere with the process, but methodologies have been developed to mitigate these side reactions. lookchem.com The presence of chlorine atoms on the ring influences the reactivity and regioselectivity of the fluorodenitration process.

Direct Fluorodechlorination Approaches

Direct fluorodechlorination is a widely used industrial method for producing polyfluorinated aromatics. This approach involves the direct replacement of chlorine atoms with fluorine on a perhalogenated aromatic compound like hexachlorobenzene. google.com The reaction is typically performed by heating the chloroaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF). google.com The process can be conducted at high temperatures (above 400°C) without a solvent or at lower temperatures (around 200-250°C) in the presence of a polar aprotic solvent. wikipedia.orggoogle.com The reaction proceeds stepwise, allowing for the isolation of intermediate products like trichlorotrifluorobenzene. For instance, the reaction of hexachlorobenzene with potassium fluoride can be controlled to yield 1,3,5-trichlorotrifluorobenzene as a major product. rsc.org

Table 1: Comparison of Fluorinating Agents in Halogen Exchange Reactions

| Fluorinating Agent | Typical Reaction Conditions | Reactivity | Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | 200-250°C in aprotic solvent; >400°C neat | Moderate | Cost-effective and commonly used. wikipedia.orgrsc.org |

| Cesium Fluoride (CsF) | Milder conditions than KF | High | More reactive than KF, can lead to higher degrees of fluorination. rsc.orgosti.gov |

| Rubidium Fluoride (RbF) | Similar to KF and CsF | High | Effective but less common due to cost. google.com |

Halogen Exchange with Potassium Fluoride in Dipolar Aprotic Solvents

The use of potassium fluoride (KF) in dipolar aprotic solvents is a refined method for halogen exchange, known as the Halex process. wikipedia.org Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are commonly used because they effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion. wikipedia.orgwikipedia.org When hexachlorobenzene is heated with potassium fluoride in one of these solvents, a mixture of chlorofluorobenzenes is produced. rsc.org The composition of this mixture can be influenced by reaction time, temperature, and the ratio of reactants. Under specific conditions, 1,3,5-trichlorotrifluorobenzene can be synthesized as the primary product. rsc.org The reaction is an equilibrium process, but it is driven forward by the precipitation of the resulting potassium chloride (KCl) in some solvents. wikipedia.org

Synthesis from Polyfluoroarenethiols via Chlorine Substitution

An alternative route to polychlorofluoroarenes, including trichlorotrifluorobenzene, involves the substitution of a thiol group (–SH) with a chlorine atom on a polyfluoroaromatic precursor. fluorine1.ru This method provides a pathway to specific isomers that may be difficult to obtain through direct halogen exchange from polychlorinated starting materials. The synthesis of 1,2,4-trichlorotrifluorobenzene, for example, has been achieved through the pyrolysis of dichlorotrifluorobenzenethiols in the presence of chlorine. researchgate.net

Utilization of Chlorinating Reagents (e.g., SOCl₂, SO₂Cl₂)

Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are effective reagents for replacing the thiol group in polyfluoroarenethiols with chlorine. fluorine1.ru The reaction is typically carried out by heating the thiol with the chlorinating agent in a sealed ampule at high temperatures (200–220°C). fluorine1.ru This process has been successfully used to synthesize 1,2,4-trichlorotrifluorobenzene from an isomeric mixture of dichlorotrifluorobenzenethiols. fluorine1.ru The choice of chlorinating agent can affect the reaction time and yield; SO₂Cl₂ was found to complete the reaction in less time than SOCl₂ under similar conditions. fluorine1.ru Phosphorus pentachloride (PCl₅) has also been used as a chlorinating agent in this type of synthesis. researchgate.net

Table 2: Reaction of Dichlorotrifluorobenzenethiol with SO₂Cl₂

| Starting Material | Reagent | Temperature | Product | Reference |

|---|

Reductive Dehalogenation Strategies for Halogenated Arenes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. wikipedia.org This strategy can be applied to the synthesis of trichlorotrifluorobenzenes by starting with a more halogenated precursor, such as a tetrachlorotrifluorobenzene, and selectively removing one chlorine atom. This process, also known as hydrodechlorination, typically uses hydrogen gas (H₂) as the reducing agent in the presence of a metal catalyst, such as palladium or platinum. wikipedia.orgwipo.int The selectivity of the dechlorination—that is, which chlorine atom is removed—is influenced by factors such as the substitution pattern on the benzene (B151609) ring and the specific catalyst and reaction conditions used. wipo.intnih.gov While widely studied for environmental remediation of polychlorinated benzenes, these principles can be adapted for synthetic purposes to access specific isomers. nih.govnih.gov

Hydrogenolysis of Carbon-Halogen Bonds (C-F, C-Cl)

Catalytic hydrogenolysis is a widely employed method for the cleavage of carbon-halogen bonds. The process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The relative reactivity of carbon-halogen bonds to hydrogenolysis generally follows the order C–I > C–Br > C–Cl > C–F, making the selective dechlorination of a chlorofluoroaromatic compound in the presence of fluorine atoms a feasible strategy.

The selective hydrogenolysis of carbon-chlorine (C-Cl) bonds over carbon-fluorine (C-F) bonds is a well-established principle in catalytic hydrogenation. This selectivity is attributed to the significantly higher bond dissociation energy of the C-F bond compared to the C-Cl bond. For instance, the Pd/C catalyzed hydrogenolysis of chlorobenzene (B131634) to benzene is a highly efficient and selective process. While specific studies on the hydrogenolysis of trichlorotrifluorobenzene are not extensively detailed in readily available literature, the general principles of selective dehalogenation suggest that under controlled conditions, the C-Cl bonds would be preferentially cleaved over the C-F bonds.

Key parameters influencing the selectivity and efficiency of hydrogenolysis include the choice of catalyst, solvent, temperature, and hydrogen pressure. For example, palladium on carbon is a common and effective catalyst for dehalogenation reactions. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Table 1: General Conditions for Catalytic Hydrogenolysis of Aryl Halides

| Parameter | Typical Conditions |

| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel |

| Hydrogen Source | H₂ gas, transfer hydrogenation reagents (e.g., formic acid, ammonium (B1175870) formate) |

| Solvent | Alcohols (Methanol, Ethanol), Ethers (THF), Hydrocarbons (Hexane) |

| Temperature | Room temperature to 100 °C |

| Pressure | Atmospheric pressure to several atmospheres of H₂ |

Protodehalogenation with Metal Systems (e.g., Zinc-Copper Pair)

Protodehalogenation involves the replacement of a halogen atom with a hydrogen atom, typically using a metal reductant in a protic solvent. The zinc-copper couple is a classic and effective reagent for the reductive dehalogenation of a variety of organic halides, including aryl halides. wikipedia.orgresearchgate.net This bimetallic system provides a more reactive form of zinc for electron transfer. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to the metal surface, followed by reaction with a proton source, which is often the solvent itself (e.g., an alcohol or water). The copper in the couple is believed to enhance the reactivity of the zinc. wikipedia.org

While specific documented examples of the protodehalogenation of trichlorotrifluorobenzene using a zinc-copper couple are scarce, the methodology has been successfully applied to a wide range of polyhalogenated aromatic compounds. mdpi.com The reaction conditions are generally mild, making it a useful alternative to catalytic hydrogenation, especially when other functional groups sensitive to hydrogenation are present.

Table 2: Typical Reaction Parameters for Protodehalogenation with Zinc-Copper Couple

| Parameter | Typical Conditions |

| Metal System | Zinc dust activated with a copper salt (e.g., CuSO₄) |

| Solvent | Protic solvents like ethanol, methanol, or aqueous mixtures |

| Proton Source | The solvent or added acids (e.g., acetic acid) |

| Temperature | Room temperature to reflux |

| Substrate | Aryl iodides, bromides, and chlorides |

Aromatization Routes from Halogenated Cyclohexenes and Cyclohexanes

The synthesis of aromatic compounds can be achieved through the dehydrogenation of corresponding saturated or partially saturated cyclic precursors. This aromatization process is a fundamental transformation in organic chemistry. rsc.org In the context of producing halogenated benzenes, the dehydrogenation of halogenated cyclohexanes or cyclohexenes presents a potential synthetic route.

The dehydrogenation of cyclohexanes to produce aromatic compounds and dihydrogen can be catalyzed by suspended noble metal catalysts under boiling and refluxing conditions. rsc.org For instance, the conversion of cyclohexane (B81311) to benzene is a well-established industrial process. google.com While specific examples detailing the aromatization of polychlorinated or mixed halogenated cyclohexanes and cyclohexenes to form compounds like trichlorotrifluorobenzene are not prevalent in the literature, the general principle suggests its feasibility.

The reaction would likely involve heating the halogenated cyclic precursor in the presence of a dehydrogenation catalyst, such as palladium, platinum, or nickel. The stability of the halogen substituents under the required reaction conditions would be a critical factor to consider. The dehydrogenation of substituted 3,5-cyclohexadiene-1,2-diol-1-carboxylic acids has been studied, indicating that substituent effects play a role in the reaction rates. nih.gov

Exploration of Novel Synthetic Pathways for Mixed Halogenated Benzenes

The demand for specifically substituted polyhalogenated aromatic compounds has driven the exploration of new and more efficient synthetic methodologies. Recent advances often focus on achieving greater control over regioselectivity and expanding the scope of accessible substitution patterns.

One area of active research is the development of novel catalytic systems for C-H functionalization, which allows for the direct introduction of halogen atoms onto an aromatic ring without the need for pre-functionalized starting materials. nsf.gov While not a direct synthesis of trichlorotrifluorobenzene from a simple precursor, these methods offer new avenues for creating complex halogenation patterns on aromatic scaffolds.

Furthermore, iterative strategies for the synthesis of unsymmetrically substituted aromatic compounds are being developed. For example, a new iterative strategy for the synthesis of unsymmetrically substituted polyynes has been reported, which involves a palladium-catalyzed cross-coupling followed by a desilylative bromination. nih.gov While applied to a different class of compounds, the underlying principles of iterative, controlled functionalization could potentially be adapted for the synthesis of mixed halogenated benzenes.

The use of mechanochemistry, where mechanical force is used to induce chemical reactions, is also emerging as a green and efficient alternative to traditional solvent-based synthesis. This approach has been applied to the reduction of aryl halides.

Finally, divergent synthetic strategies, where a common starting material can be converted into multiple, structurally distinct products by tuning reaction conditions, offer a powerful approach to generating a library of halogenated compounds. beilstein-journals.org By carefully controlling factors such as catalysts, ligands, and solvents, it may be possible to selectively synthesize different isomers of trichlorotrifluorobenzene or other mixed halogenated benzenes from a common precursor.

Mechanistic Investigations of Trichlorotrifluorobenzene Reactivity

Nucleophilic Substitution Reactions in Polychlorotrifluorobenzenes

The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of polychlorotrifluorobenzenes introduces a competitive environment for nucleophilic attack. The regioselectivity and reaction rates are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the benzene ring. While specific experimental data on the nucleophilic substitution reactions of 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) with a wide array of nucleophiles is limited in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) on related polyhalogenated compounds can provide insights into its expected reactivity.

Reaction with Various Nucleophiles (e.g., potassium hydrogen sulfide, potassium hydroxide (B78521), sodium isopropoxide, liquid ammonia (B1221849), ethyl cyanoacetate)

Nucleophilic aromatic substitution in highly halogenated benzenes typically proceeds via an addition-elimination mechanism, where the nucleophile attacks a carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a halide ion restores the aromaticity of the ring. The relative lability of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.

Potassium Hydrogen Sulfide (KSH): As a soft nucleophile, the hydrosulfide (B80085) ion (SH⁻) is expected to react with trichlorotrifluorobenzene to displace one of the halogen atoms, leading to the formation of a trifluorotrichlorothiophenol. The reaction would likely favor the displacement of a fluorine atom due to the principles of SNAr reactions on polyfluoroaromatic compounds.

Potassium Hydroxide (KOH): The hydroxide ion (OH⁻), a hard nucleophile, can also participate in nucleophilic aromatic substitution. Reaction with trichlorotrifluorobenzene would be expected to yield a trifluorotrichlorophenol. Under forcing conditions, such as high temperatures and pressures, further substitution might occur.

Sodium Isopropoxide (NaO-i-Pr): Alkoxides like sodium isopropoxide are strong nucleophiles that readily react with activated aryl halides. The isopropoxide ion would attack the trichlorotrifluorobenzene ring to form an isopropyl ether derivative.

Liquid Ammonia (NH₃): Ammonia is a potent nucleophile that can displace halogens from aromatic rings, particularly when activated by electron-withdrawing groups. In the case of polychlorinated and polyfluorinated benzenes, reaction with liquid ammonia, often at elevated temperatures and pressures, would lead to the formation of amino-substituted derivatives. For instance, in related compounds like 1,3,5-trichloro-2,4,6-trinitrobenzene, amination under high-pressure ammonia is a known reaction.

Ethyl Cyanoacetate (B8463686): The carbanion generated from ethyl cyanoacetate in the presence of a base is a soft nucleophile. Its reaction with trichlorotrifluorobenzene would result in the formation of a carbon-carbon bond, yielding an ethyl trifluorotrichlorophenylcyanoacetate.

Isomeric Product Distribution in Nucleophilic Substitutions

The isomeric distribution of products in nucleophilic substitution reactions of polysubstituted benzenes is dictated by the directing effects of the existing substituents. Both chlorine and fluorine are ortho-, para-directing for electrophilic substitution, but in nucleophilic aromatic substitution, the situation is more complex. The incoming nucleophile will preferentially attack positions that are activated by electron-withdrawing groups and where the resulting Meisenheimer complex is most stabilized.

In a molecule like 1,3,5-trichloro-2,4,6-trifluorobenzene, all carbon atoms are substituted. The fluorine atoms are more activating towards nucleophilic attack than chlorine atoms. Therefore, it is generally expected that a nucleophile will preferentially replace a fluorine atom. Given the symmetrical nature of 1,3,5-trichloro-2,4,6-trifluorobenzene, the initial monosubstitution of a fluorine atom would lead to a single product. However, for unsymmetrical polychlorotrifluorobenzenes, a mixture of isomers would be expected, with the distribution depending on the relative activating/deactivating effects and steric hindrance of the substituents.

Table 1: Expected Products of Monosubstitution Reactions of 1,3,5-Trichloro-2,4,6-trifluorobenzene

| Nucleophile | Reagent | Expected Major Product |

| Hydrosulfide | KSH | 2,4,6-Trichloro-3,5-difluorothiophenol |

| Hydroxide | KOH | 2,4,6-Trichloro-3,5-difluorophenol |

| Isopropoxide | NaO-i-Pr | 1-Isopropoxy-2,4,6-trichloro-3,5-difluorobenzene |

| Amine | NH₃ | 2,4,6-Trichloro-3,5-difluoroaniline |

| Ethyl Cyanoacetate | EtOOCCH₂CN + Base | Ethyl (2,4,6-trichloro-3,5-difluorophenyl)cyanoacetate |

Oxidative Transformations of Perhalogenated Benzenes

The high stability of perhalogenated benzenes makes their oxidative degradation challenging. However, powerful enzymatic systems like cytochrome P450 can mediate such transformations.

Cytochrome P450 Compound I-Mediated Oxidative Dehalogenation

Cytochrome P450 enzymes, specifically their highly reactive intermediate Compound I, are capable of oxidizing a wide range of substrates, including persistent halogenated aromatic hydrocarbons. mit.edunih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism of cytochrome P450-catalyzed oxidation of perhalogenated benzenes, including 1,3,5-trichloro-2,4,6-trifluorobenzene. mit.edunih.gov

The proposed mechanism involves the addition of the ferryl-oxo group of Compound I to a carbon atom of the benzene ring. mit.edunih.gov This initial step is followed by a halogen atom migration. The theoretical approach has been shown to be predictive of the experimentally observed preferential elimination of fluorine from chloropentafluorobenzene (B146365) and 1,3,5-trichloro-2,4,6-trifluorobenzene. mit.edu

Theoretical Analysis of Halogen Atom Migration in Oxidative Processes

Computational studies have provided significant insights into the energetics and pathways of halogen atom migration during the oxidative dehalogenation of perhalogenated benzenes by Cytochrome P450 Compound I. mit.edunih.gov For perchlorinated benzenes, the addition of Compound I to a chlorine-bearing carbon results in an almost barrierless 1,2-shift of the chlorine atom. mit.edunih.gov In contrast, for perfluorinated benzenes, the fluorine migration to form a cyclohexadienone intermediate has a moderate energy barrier. mit.edunih.gov

In the case of mixed chlorofluorobenzenes like 1,3,5-trichloro-2,4,6-trifluorobenzene, the calculations predict that the addition of Compound I to a fluorine-bearing carbon is energetically more favorable than addition to a chlorine-bearing carbon. mit.edu This is followed by a 1,2-migration of the fluorine atom. These theoretical findings align with experimental observations that show a preferential elimination of fluorine over chlorine in such mixed halogenated compounds. mit.edu

Atmospheric Reaction Mechanisms

The atmospheric fate of trichlorotrifluorobenzene is of environmental interest. While specific studies on its atmospheric reactions are scarce, the degradation mechanisms of similar halogenated compounds, such as trichlorofluoroethene, can provide a model for its expected atmospheric behavior.

The primary degradation pathway for many volatile organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. nih.govnist.gov This is anticipated to be the main atmospheric sink for trichlorotrifluorobenzene as well. The reaction would likely proceed via the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This radical can then undergo further reactions, such as reaction with molecular oxygen, leading to ring-opening and the formation of various degradation products.

Hydroxyl Radical Addition to Halogenated Benzenes

The addition of the hydroxyl radical to the aromatic ring is the principal degradation pathway for halogenated benzenes in the troposphere. researchgate.net This process is complex and involves the formation of prereaction complexes and transition states before yielding the final products.

Theoretical studies have demonstrated that the addition of hydroxyl radicals to both monohalogenated and perhalogenated benzenes is not a direct process but proceeds through the formation of a prereaction complex. rsc.org These complexes are relatively stable, with binding energies typically ranging from 3 to 6.6 kcal mol⁻¹. rsc.org

In these prereaction complexes, the hydroxyl radical is positioned nearly perpendicular to the plane of the benzene ring. rsc.org The orientation of the OH radical within the complex is a key differentiator between differently halogenated benzenes.

Table 1: Characteristics of Prereaction Complexes in OH Radical Addition to Halogenated Benzenes

| Feature | Monohalogenated Benzenes (e.g., Fluorobenzene, Chlorobenzene) | Perhalogenated Benzenes (e.g., Hexafluorobenzene (B1203771), Hexachlorobenzene) |

| OH Radical Orientation | The hydrogen atom of the OH radical points towards the center of the aromatic ring. rsc.org | The oxygen atom of the OH radical is directed towards the center of the aromatic ring. rsc.org |

| Binding Energy | 3 - 6.6 kcal mol⁻¹ rsc.org | 3 - 6.6 kcal mol⁻¹ rsc.org |

For a molecule such as trichlorotrifluorobenzene, which contains both chlorine and fluorine atoms, the orientation and dynamics of the prereaction complex would likely be influenced by the specific arrangement of the halogen atoms on the benzene ring and their combined electronic effects.

The degree and type of halogenation on the benzene ring significantly influence the reaction mechanism and kinetics of hydroxyl radical addition. The structure and reaction dynamics of the prereaction complexes for monohalogenated benzenes are substantially different from those of their perhalogenated counterparts. rsc.org

In the case of monohalogenated benzenes, the presence of a single halogen atom influences the electron density distribution in the ring, directing the electrophilic attack of the hydroxyl radical. For perhalogenated benzenes, the high degree of halogenation leads to a more uniform, albeit reduced, electron density across the ring. The unexpected orientation of the hydroxyl radical with the oxygen atom pointing towards the ring in perhalogenated systems suggests a different dominant interaction mechanism compared to monohalogenated benzenes. rsc.org

For trichlorotrifluorobenzene, the reactivity would be a hybrid of these two cases. The presence of multiple electron-withdrawing halogen atoms (both chlorine and fluorine) would deactivate the ring towards electrophilic attack compared to benzene. The rate of reaction would be influenced by the combined inductive and resonance effects of the six halogen substituents. The specific isomer of trichlorotrifluorobenzene would also play a crucial role in determining the preferred site of OH radical attack, governed by the electronic and steric influences of the chlorine and fluorine atoms at different positions.

Role of Other Atmospheric Oxidants (e.g., nitrate (B79036) radicals, ozone)

While hydroxyl radicals are the primary daytime oxidants for aromatic compounds, nitrate radicals (NO₃) and ozone (O₃) can be significant, particularly during nighttime. researchgate.net

The reactivity of aromatic compounds with nitrate radicals is influenced by the electron-donating or -withdrawing nature of the substituents on the ring. nih.gov Highly halogenated compounds like trichlorotrifluorobenzene, with multiple electron-withdrawing groups, are expected to have a very low reactivity towards the electrophilic nitrate radical. Therefore, the atmospheric degradation of trichlorotrifluorobenzene by nitrate radicals is likely to be a minor loss process. nih.gov

Ozone is also an electrophilic agent and its reaction with aromatic compounds is generally slow. researchgate.net The rate of ozone attack on chlorinated ethylenes has been shown to decrease dramatically with successive chlorine substitution. ethernet.edu.et This suggests that the highly halogenated and electron-deficient ring of trichlorotrifluorobenzene would be very unreactive towards ozone. Consequently, ozonolysis is not considered a significant atmospheric sink for this compound. researchgate.netethernet.edu.et

Environmental Dynamics and Transformations of Trichlorotrifluorobenzenes

Atmospheric Fate Pathways

Once released into the atmosphere, trichlorotrifluorobenzenes are subject to several degradation and transport mechanisms. Their persistence in the air is a critical factor in determining their potential for long-range transport and their broader environmental impact.

Table 1: Estimated Atmospheric Degradation Parameters for Halogenated Benzenes

| Parameter | Value/Estimate | Source |

|---|---|---|

| Primary Degradation Agent | Hydroxyl (OH) Radical | researchgate.net |

Direct photolysis, the process of being broken down by sunlight, and reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) are additional potential degradation pathways for chemicals in the troposphere. While detailed studies on the direct tropospheric photolysis of trichlorotrifluorobenzene are limited, related chlorofluorocarbons (CFCs) are known for their significant atmospheric stability. datapdf.com The aromatization of chlorofluorocyclohexanes at temperatures between 250–300°C can yield trichlorotrifluorobenzene, among other chlorofluorobenzenes, indicating the stability of the aromatic ring structure. researchgate.net The degradation of some CFC alternatives can lead to products like trifluoroacetaldehyde (B10831) (CF₃CHO), which itself undergoes photolysis, demonstrating a potential, albeit indirect, atmospheric transformation pathway for related fluorinated compounds. researchgate.net

The tropospheric lifetime of a compound is a direct consequence of its degradation rate. With an estimated atmospheric degradation time of several days via reaction with OH radicals, trichlorotrifluorobenzenes are expected to have a shorter lifetime than highly persistent compounds like CFC-11 (55 years). epa.govdatapdf.com However, a lifetime on the order of days is still sufficient to allow for significant long-range atmospheric transport. This potential is supported by the tendency of similar highly fluorinated compounds to have high vaporization rates from water bodies, facilitating their entry and movement within the atmosphere. researchgate.net The combination of moderate persistence and physical properties enabling volatilization suggests that these compounds can be transported far from their original sources.

Aquatic and Terrestrial Environmental Processes

In aquatic and terrestrial systems, the fate of trichlorotrifluorobenzenes is controlled by their physical properties, such as water solubility, vapor pressure, and tendency to adsorb to organic matter.

Volatilization is a key process that transfers chemicals from soil and water into the atmosphere. The rate of this process is influenced by a compound's vapor pressure and its Henry's Law constant. For sym-trichlorotrifluorobenzene, a very low vapor pressure has been noted, which would suggest a slow rate of volatilization. chlorobenzene.ltd Conversely, predictive models for chemically similar perfluorinated compounds, which also have very low water solubility, suggest a high potential for vaporization from water to the atmosphere. researchgate.net This indicates that trichlorotrifluorobenzenes, being difficult to dissolve in water, are likely to partition from aquatic environments into the air, a process that limits their persistence in water bodies but contributes to their atmospheric loading. chlorobenzene.ltd

Once in water or soil, halogenated benzenes have a tendency to adsorb to solid particles, particularly organic matter in soil and sediments. epa.gov While specific soil adsorption coefficients (Koc) for trichlorotrifluorobenzene are not well-documented, the behavior of similar hydrophobic compounds provides insight. For example, the related compound perfluorodecalin (B110024) is predicted to be hydrophobic and partition into organic matter. researchgate.net This suggests that trichlorotrifluorobenzenes will exhibit similar behavior, binding to soil and sediment, which can lead to their accumulation in these compartments. Evidence of other chlorinated benzenes in fish from the Great Lakes points to the general bioaccumulation potential of this class of compounds, a process often linked to strong adsorption and partitioning into organic phases. epa.gov

Table 2: Environmental Partitioning Characteristics of Trichlorotrifluorobenzenes

| Property | Characteristic/Inferred Behavior | Source |

|---|---|---|

| Water Solubility | Difficult to dissolve in water | chlorobenzene.ltd |

| Vapor Pressure | Very low (for sym-trichlorotrifluorobenzene) | chlorobenzene.ltd |

| Volatilization from Water | Predicted to be high due to low solubility | researchgate.net |

Biodegradation and Reductive Dechlorination in Soils and Aquatic Systems

The biodegradation of highly halogenated benzenes is generally a slow process. The number and type of halogen substituents on the aromatic ring are critical factors determining the susceptibility of the compound to microbial attack. Generally, as the degree of chlorination increases, the potential for aerobic biodegradation decreases, while the likelihood of anaerobic reductive dechlorination increases.

Specific research on the microbial biodegradation of trichlorotrifluorobenzene is limited in publicly available scientific literature. However, studies on related compounds provide insights into potential transformation pathways. For instance, research on the degradation of 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) has identified bacterial strains, such as Pseudomonas sp., capable of utilizing these compounds as a sole source of carbon and energy under aerobic conditions. researchgate.net The initial step in this aerobic pathway often involves dioxygenation of the benzene (B151609) ring. researchgate.net

Under anaerobic conditions, which are common in saturated soils, sediments, and deeper aquatic systems, reductive dechlorination is a more probable fate for highly chlorinated compounds. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This is a crucial first step, as the resulting lesser-halogenated congeners can be more amenable to further degradation by other microorganisms. Organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter, are known to play a significant role in the reductive dechlorination of chlorinated benzenes. core.ac.uk

While direct microbial degradation studies on trichlorotrifluorobenzene are scarce, chemical catalysis studies offer clues. A study on the vapor-phase dechlorination of a mixture of trichlorotrifluorobenzene isomers using a palladium on carbon (Pd/C) catalyst showed that while dechlorination occurred, it was accompanied by considerable defluorination. datapdf.com However, conducting the reaction in the liquid phase resulted in a more selective reductive dechlorination. datapdf.com This suggests that the chlorine atoms are more susceptible to reductive removal than the fluorine atoms. This chemical reactivity pattern may also be reflected in microbial processes, where the removal of chlorine would be the more thermodynamically favorable initial step in a reductive dehalogenation pathway.

It is important to note that the presence of both chlorine and fluorine on the same aromatic ring makes the prediction of microbial degradation complex. The strong C-F bond is generally more resistant to cleavage than the C-Cl bond, suggesting that any initial microbial attack would likely target the chlorinated positions.

Hydrolysis Rates under Environmental Conditions

Hydrolysis is a chemical transformation process where a molecule reacts with water. For many organic compounds, this can be a significant degradation pathway in aquatic environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

For halogenated benzenes, the rate of hydrolysis under typical environmental conditions (pH 5-9, ambient temperature) is generally considered to be very slow. cdc.gov The carbon-halogen bond in aromatic systems is relatively stable compared to that in aliphatic compounds. The stability of halogenated benzenes to nucleophilic attack, such as hydrolysis, generally follows the order F > Cl > Br > I, meaning that fluorinated aromatics are the most resistant to this type of reaction.

Persistence Characterization in Environmental Compartments

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down or transformed. It is a critical factor in assessing the potential for long-term exposure and environmental risk. Highly persistent chemicals can be transported over long distances and may accumulate in the environment and in living organisms.

There is a lack of specific studies determining the persistence of trichlorotrifluorobenzene in various environmental compartments. However, its chemical structure—a benzene ring substituted with three chlorine and three fluorine atoms—suggests that it is likely to be a highly persistent compound. The general principles governing the persistence of halogenated aromatic compounds indicate that persistence increases with the degree of halogenation.

In the atmosphere, persistent compounds can undergo long-range transport. For related compounds like the trichlorobenzenes, atmospheric half-lives due to reaction with hydroxyl radicals are estimated to be in the range of 16 to 38 days. cdc.gov The persistence of trichlorotrifluorobenzene in soil and water is expected to be high, given its likely resistance to biodegradation and hydrolysis. cdc.govchemsafetypro.com

Half-life Determination in Various Media

Table 1: Estimated Environmental Half-lives of Related Halogenated Benzenes

| Compound | Medium | Half-life | Conditions |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | Air | 38 days | Reaction with OH radicals cdc.gov |

| 1,2,4-Trichlorobenzene | Air | 38 days | Reaction with OH radicals cdc.gov |

| 1,3,5-Trichlorobenzene | Air | 16 days | Reaction with OH radicals cdc.gov |

| 1,2,3-Trichlorobenzene | Soil | ~23 days | Anaerobic conditions cdc.gov |

| 1,2,4-Trichlorobenzene | Soil | ~41 days | Anaerobic conditions cdc.gov |

| 1,3,5-Trichlorobenzene | Soil | ~35 days | Anaerobic conditions cdc.gov |

This table is for illustrative purposes using data from related compounds, as specific half-life data for trichlorotrifluorobenzene is not available in the cited sources.

The data for trichlorobenzenes suggest that these compounds are moderately persistent in the atmosphere and can persist for weeks to months in soil under anaerobic conditions. cdc.gov The very long hydrolysis half-life indicates high persistence in water. Given that trichlorotrifluorobenzene contains three highly stable C-F bonds in addition to three C-Cl bonds, it is reasonable to infer that its environmental half-lives would be significantly longer than those of the trichlorobenzenes, making it a very persistent substance in all environmental compartments.

Environmental Monitoring and Detection Methodologies for Halogenated Aromatics

The detection and quantification of halogenated aromatic compounds like trichlorotrifluorobenzene in environmental samples such as water, soil, and air require sensitive and specific analytical methods. The standard and most widely used technique for this purpose is gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or an electron capture detector (ECD). wikipedia.orgetamu.eduthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and versatile technique for the analysis of volatile and semi-volatile organic compounds. wikipedia.orgetamu.edu

Principle: In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with a capillary column. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, which then fragment in a reproducible pattern. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a "chemical fingerprint" for that specific compound. etamu.edu

Application: GC-MS is considered a "gold standard" for the identification of organic pollutants because it provides a high degree of specificity. wikipedia.org By comparing the retention time from the GC and the mass spectrum from the MS with those of a known standard of trichlorotrifluorobenzene, both its presence and concentration can be determined with high confidence.

Gas Chromatography-Electron Capture Detector (GC-ECD):

Principle: The ECD is a highly sensitive detector that is particularly responsive to electrophilic compounds, such as those containing halogens. As the halogenated compounds elute from the GC column and pass through the detector, they capture electrons emitted from a radioactive source (usually Nickel-63), causing a decrease in the standing current. This decrease is measured as a peak.

Application: GC-ECD is extremely sensitive for detecting polyhalogenated compounds and can often achieve lower detection limits than GC-MS in full scan mode. acs.org However, it is less specific than MS, as it cannot provide structural information for definitive identification. Therefore, it is often used for quantification once the identity of the contaminant has been confirmed by GC-MS.

Sample preparation for these analyses typically involves an extraction step to isolate the target compounds from the environmental matrix (e.g., liquid-liquid extraction for water, Soxhlet extraction for soil or sediment), followed by a cleanup step to remove interfering substances.

Table 2: Common Analytical Techniques for Halogenated Aromatic Compounds

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| GC-MS | Separation by GC, identification by mass spectrum | High specificity, definitive identification, good sensitivity | Can be less sensitive than GC-ECD for some compounds |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of trichlorotrifluorobenzene, offering unparalleled insight into the connectivity and environment of its constituent atoms. Both ¹⁹F and ¹³C NMR play vital roles in distinguishing between its various isomers.

¹⁹F NMR Applications for Fluorinated Aromatics

¹⁹F NMR spectroscopy is particularly powerful for the analysis of fluorinated aromatic compounds like trichlorotrifluorobenzene due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the clear resolution of signals from fluorine atoms in different chemical environments. ucsb.edu The chemical shifts of the fluorine atoms are highly sensitive to the substitution pattern on the benzene (B151609) ring, making ¹⁹F NMR an excellent tool for isomer differentiation. fluorine1.rufluorine1.ru For instance, the reaction of dichlorotrifluorobenzenethiols with SO₂Cl₂ can be monitored using ¹⁹F NMR to identify the formation of 1,2,4-trichlorotrifluorobenzene. fluorine1.ru The chemical shifts provide a unique fingerprint for each isomer, enabling researchers to track the progress of reactions and confirm the identity of the products. fluorine1.rufluorine1.ru

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds This table provides a general overview of chemical shift ranges and is not specific to trichlorotrifluorobenzene isomers.

| Functional Group Type | Chemical Shift Range (ppm) relative to CFCl₃ |

| -ArF- | +80 to +170 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -F-C=O | -70 to -20 |

| Data sourced from general ¹⁹F NMR chemical shift tables. ucsb.edu |

Structural Elucidation via NMR Chemical Shifts and Coupling Patterns

The structural elucidation of trichlorotrifluorobenzene isomers is further refined by analyzing the chemical shifts and coupling patterns in their NMR spectra. magritek.com The number of unique signals in a proton-decoupled ¹³C NMR spectrum, for example, can indicate the symmetry of the molecule. For 1,3,5-trichlorotrifluorobenzene, which possesses a high degree of symmetry, a relatively simple spectrum is expected. In contrast, less symmetrical isomers will exhibit more complex spectra with a greater number of distinct signals. rsc.org

The coupling between neighboring fluorine atoms (F-F coupling) and between fluorine and carbon atoms (C-F coupling) provides crucial information about the relative positions of the substituents on the aromatic ring. These coupling constants, measured in Hertz (Hz), are dependent on the number of bonds separating the coupled nuclei and their spatial orientation. By carefully analyzing these coupling patterns, chemists can piece together the exact substitution pattern of a given trichlorotrifluorobenzene isomer. magritek.comorganicchemistrydata.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly specific to its structure and bonding. This technique is instrumental in the analysis of trichlorotrifluorobenzene, offering insights into its fundamental vibrations and enabling real-time monitoring of its synthesis.

Vibrational Analysis and Spectral Assignment

The infrared and Raman spectra of trichlorotrifluorobenzene have been meticulously studied to assign its fundamental vibrational frequencies. capes.gov.br For a molecule like 1,3,5-trichlorotrifluorobenzene, a complete vibrational analysis has been conducted by measuring its spectra in solid, solution, and vapor states. capes.gov.br These assignments are often supported by normal coordinate analyses and comparison with related molecules. researchgate.net The positions and intensities of the absorption bands in the IR spectrum are directly related to the stretching and bending vibrations of the C-Cl, C-F, and C-C bonds within the molecule, as well as the vibrations of the benzene ring itself.

In Situ and Operando IR Spectroscopy for Reaction Monitoring

The ability to monitor chemical reactions in real-time is a significant advantage of modern spectroscopic techniques. In situ and operando IR spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows researchers to follow the synthesis of compounds like trichlorotrifluorobenzene as the reaction proceeds. rsc.orgmt.com This provides valuable kinetic and mechanistic information by tracking the disappearance of reactant peaks and the appearance of product peaks. austinpublishinggroup.com For example, in the synthesis of polychlorofluoroarenes, in situ IR can be used to monitor the conversion of starting materials and the formation of the desired trichlorotrifluorobenzene isomer. fluorine1.ru This real-time analysis is crucial for optimizing reaction conditions and ensuring the efficient and safe production of the target compound. rsc.org

Mass Spectrometry for Structural Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of trichlorotrifluorobenzene and can also provide information for differentiating between its isomers. capes.gov.br While standard mass spectrometry provides the molecular weight, confirming the elemental composition, advanced techniques are often required for isomer differentiation. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the molecular formula. nih.gov However, since isomers have the same molecular formula and thus the same exact mass, their differentiation relies on tandem mass spectrometry (MS/MS) techniques. lcms.cz In MS/MS, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern can be unique to a specific isomer. By analyzing these characteristic fragments, it is possible to distinguish between different trichlorotrifluorobenzene isomers. nih.govlcms.cz

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment

Gas Chromatography (GC) is a cornerstone technique for the analysis of halogenated organic compounds like trichlorotrifluorobenzene, offering high-resolution separation essential for mixture analysis and purity assessment. chromatographyonline.com The methodology is particularly crucial for distinguishing between isomers, which have identical masses and are therefore often indistinguishable by mass spectrometry (MS) alone. chromatographyonline.com The separation in GC is based on the differential partitioning of analytes between a stationary phase, a high-boiling liquid coated on the inside of a capillary column, and a mobile gas phase. sigmaaldrich.compostnova.com

For halogenated benzenes, the choice of the GC column's stationary phase is a critical parameter. sigmaaldrich.com Non-polar stationary phases separate compounds primarily based on their boiling points. sigmaaldrich.com However, to achieve separation of closely boiling isomers of trichlorotrifluorobenzene, stationary phases with different selectivities are required. shimadzu.com Columns with phenyl- or trifluoropropyl-functional groups, for instance, can offer unique interactions that facilitate the resolution of aromatic isomers. shimadzu.comchromatographyonline.com The United States Environmental Protection Agency (EPA) Method 8021B, for example, outlines the use of specific capillary columns for the analysis of aromatic and halogenated volatiles. epa.gov

Key parameters in a GC method that influence the separation and analysis of trichlorotrifluorobenzene include:

Column Dimensions (Length, Internal Diameter, Film Thickness): A standard 30-meter column often provides a good balance between resolution and analysis time. sigmaaldrich.com Narrower internal diameters (e.g., 0.25 mm) can increase efficiency and resolution. chromatographyonline.com The film thickness of the stationary phase affects the retention of analytes, with thicker films leading to longer retention times. chromatographyonline.com

Temperature Program: A programmed increase in the column temperature is used to elute compounds with a wide range of boiling points. postnova.com This ensures that more volatile components are separated at lower temperatures, while less volatile compounds elute in a reasonable time at higher temperatures.

Detector: For halogenated compounds, an Electron Capture Detector (ECD) is highly sensitive. chromatographyonline.com Alternatively, a Hall Electrolytic Conductivity Detector (HECD) can be used for its selectivity towards halogenated compounds. epa.gov When coupled with a Mass Spectrometer (GC-MS), it allows for both separation and structural identification of the components. chromatographyonline.comnih.gov

The combination of comprehensive two-dimensional gas chromatography with high-resolution time-of-flight mass spectrometry (GCxGC-HR-TOF-MS) represents a significant advancement for analyzing complex mixtures of halogenated pollutants. chromatographyonline.com This technique provides greatly enhanced chromatographic resolution, minimizing co-elutions and allowing for more confident compound identification. chromatographyonline.comchromatographyonline.com

Table 1: Typical GC Column Characteristics for Halogenated Compound Analysis

| Parameter | Typical Value/Type | Influence on Separation |

|---|---|---|

| Stationary Phase | 5% Phenyl-methylpolysiloxane | General purpose, good for aromatic compounds. |

| Mid-polarity (e.g., with cyanopropyl groups) | Increased selectivity for polarizable compounds. | |

| Column Length | 30 m | Standard length offering a balance of resolution and speed. sigmaaldrich.com |

| 60 m | Higher resolution for complex mixtures. chromatographyonline.com | |

| Internal Diameter | 0.25 mm - 0.32 mm | Affects efficiency and sample capacity. chromatographyonline.com |

| Film Thickness | 0.25 µm - 1.0 µm | Thicker films increase retention and capacity. chromatographyonline.com |

Emerging Spectroscopic Techniques for Halogenated Compounds

The field of analytical chemistry is continually evolving, with new spectroscopic techniques offering enhanced sensitivity, selectivity, and structural elucidation capabilities for halogenated compounds such as trichlorotrifluorobenzene.

High-Resolution Mass Spectrometry (HRMS)

HRMS has become a vital tool for identifying both known and unknown halogenated pollutants. rsc.org Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provide ultra-high resolution and mass accuracy, enabling the determination of elemental formulas from measured mass-to-charge ratios. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. When coupled with GC (GC-HRMS), it is a powerful technique for the analysis of challenging analytes like dioxins and other organohalogens. chromatographyonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. rsc.orgnih.gov The large chemical shift range of ¹⁹F NMR (over 200 ppm) reduces signal overlap, making it suitable for analyzing complex mixtures without prior separation. mdpi.com Recent advancements in ¹⁹F-centered NMR methodology allow for the determination of molecular structures in complex mixtures by utilizing the ¹⁹F nucleus as a spectroscopic probe to obtain a large number of NMR parameters. rsc.orgnih.gov Computational methods, such as density functional theory (DFT), are also being used to predict ¹⁹F NMR chemical shifts with high accuracy, aiding in the structural assignment of fluorinated aromatic compounds. researchgate.netacs.org

Ion Mobility-Mass Spectrometry (IM-MS)

Gas chromatography coupled with ion mobility spectrometry and high-resolution mass spectrometry (GC-IM-MS) is an emerging technique for the non-targeted screening of airborne halogenated pollutants. nih.gov Ion mobility adds another dimension of separation based on the size, shape, and charge of the ion, which can help to resolve isomeric compounds that are not separated by GC alone. This technique has been successfully used to identify a range of chlorinated and brominated compounds in air samples. nih.gov

Other Promising Techniques

Raman Spectroscopy: Including techniques like surface-enhanced Raman spectroscopy (SERS), is used for molecular fingerprinting and detecting low concentrations of pollutants. spectroscopyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for trace elemental analysis and can be used for measuring halogenated volatile organic compounds. spectroscopyonline.com

These emerging techniques, often used in combination (hyphenated techniques), provide researchers with powerful tools to detect, identify, and quantify halogenated compounds like trichlorotrifluorobenzene in various matrices, contributing to a deeper understanding of their properties and behavior. spectroscopyonline.comsns.it

Theoretical and Computational Approaches to Trichlorotrifluorobenzene Chemistry

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are central to elucidating the intrinsic properties of trichlorotrifluorobenzene isomers. These calculations provide detailed information on bond lengths, bond angles, and the distribution of electrons within the molecule, which collectively govern its stability, reactivity, and spectroscopic signatures.

For the highly symmetric 1,3,5-trichlorotrifluorobenzene isomer, structural parameters have been derived from experimental nuclear magnetic resonance (NMR) spectra of the molecule dissolved in a nematic liquid crystal phase. Analysis of the ¹³C satellite ¹⁹F spectra, which accounts for the anisotropic dipolar couplings between nuclei, provides precise geometric data. While harmonic vibrational motions can sometimes affect the derived structure, their impact on 1,3,5-trichlorotrifluorobenzene was found to be negligible. rsc.org

Due to a scarcity of published computational data specifically for trichlorotrifluorobenzene, insights can be drawn from studies on analogous compounds. A detailed Density Functional Theory (DFT) analysis of 1,3,5-tribromo-2,4,6-trifluoro-benzene (TBTFB), a structurally similar molecule, offers a valuable model for understanding the expected quantum chemical properties. researchgate.net Calculations on TBTFB using the B3LYP functional with a 6-31++G(d,p) basis set yield optimized geometric parameters that show excellent agreement with experimental values. researchgate.net

The electronic properties of these molecules are described by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing charge transfer and intramolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties for the Analogous Compound 1,3,5-Tribromo-2,4,6-trifluoro-benzene (TBTFB) Data sourced from DFT (B3LYP/6-31++G(d,p)) calculations. researchgate.net

| Property | Calculated Value |

| HOMO Energy | -7.15 eV |

| LUMO Energy | -1.88 eV |

| HOMO-LUMO Energy Gap | 5.27 eV |

| Ionization Potential | 7.15 eV |

| Electron Affinity | 1.88 eV |

| Dipole Moment | 0.000 Debye |

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms and energy changes involved in chemical reactions. acs.org It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving trichlorotrifluorobenzene.

One important reaction of trichlorotrifluorobenzene is its conversion into a highly reactive benzyne (B1209423) intermediate. Specifically, 1,2,4-trichlorotrifluorobenzene can undergo a lithiation-elimination reaction to form dichlorodifluorobenzyne. This process involves the removal of a proton by a strong base like an organolithium reagent, followed by the elimination of lithium chloride. DFT calculations are instrumental in modeling such pathways, determining the stability of intermediates, and calculating the energy barriers for each step.

For even greater accuracy, ab initio ("from first principles") methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters and can provide benchmark-quality results. researchgate.net Composite schemes, like the G3 or CBS-QB3 methods, combine results from several high-level calculations to achieve very high accuracy in predicting thermochemical data.

However, these methods are computationally very intensive and are typically reserved for smaller molecules or for calibrating more cost-effective methods like DFT. Currently, detailed high-accuracy ab initio studies specifically targeting trichlorotrifluorobenzene isomers or their reaction pathways are not prominent in the published literature. Therefore, DFT remains the primary computational tool for investigating the chemistry of this class of molecules. researchgate.netresearchgate.net

Computational Studies of Reaction Dynamics and Pathways

Computational chemistry is essential for mapping the detailed pathways of chemical reactions, identifying the transient species that exist between reactants and products.

A key aspect of studying reaction mechanisms is the characterization of intermediates and the transition states that connect them. masterorganicchemistry.com An intermediate is a short-lived molecule that exists in a local energy minimum along the reaction coordinate, while a transition state represents the highest energy point on the path between two species.

A critical intermediate in the chemistry of vicinally-substituted dihalobenzenes is benzyne. In the case of 1,2,4-trichlorotrifluorobenzene, reaction with a strong base leads to the formation of 3,5-dichloro-4,6-difluorobenzyne. This intermediate is highly strained due to the presence of a formal triple bond within the aromatic ring. masterorganicchemistry.com The structure of benzyne is unique; the "third" bond is formed by the poor overlap of two sp² hybrid orbitals in the plane of the ring, making it exceptionally weak and reactive. masterorganicchemistry.com Computational studies on benzyne formation from 1,2-di-iodobenzene have elucidated the complex electronic rearrangements that occur during the photolytic cleavage of the carbon-iodine bonds to generate the benzyne intermediate. researchgate.net

The transition state for the formation of dichlorodifluorobenzyne from lithiated trichlorotrifluorobenzene involves the simultaneous elongation of the carbon-chlorine bond and the beginning of the formation of the new carbon-carbon triple bond as the lithium cation coordinates to the departing chloride anion. Finding these first-order saddle points on the potential energy surface is a primary goal of computational reaction studies.

The chemistry of trichlorotrifluorobenzene provides clear examples of addition and elimination reactions. The formation of a benzyne intermediate is a classic example of an elimination reaction, where two substituents (in this case, a hydrogen atom and a chlorine atom) are removed from adjacent carbons. masterorganicchemistry.com

Once formed, the highly electrophilic benzyne intermediate readily undergoes addition reactions with a wide variety of nucleophiles and dienes. For example, dichlorodifluorobenzyne, generated from sym-trichlorotrifluorobenzene, has been shown to react with thiophene (B33073). This reaction involves the nucleophilic attack of thiophene on one of the carbons of the benzyne triple bond, followed by further rearrangement. Computational modeling of these processes can predict the regioselectivity of the addition (i.e., which carbon of the triple bond is attacked) and the energy profile of the subsequent steps. DFT studies on the reactions of OH radicals with sulfonated polymers have modeled analogous addition-elimination pathways, calculating the free energy barriers for direct bond-breaking reactions following the initial addition of the radical. capes.gov.br

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By calculating parameters such as vibrational frequencies and NMR chemical shifts, theoretical chemistry provides a direct link between a molecule's structure and its experimental spectra.

Vibrational spectra (Infrared and Raman) of 1,3,5-trichlorotrifluorobenzene have been experimentally measured and the fundamental frequencies assigned. DFT calculations on analogous molecules, such as 1,3,5-tribromo-2,4,6-trifluoro-benzene (TBTFB), have been used to compute the theoretical vibrational spectra. researchgate.net These calculations predict the frequencies and intensities of IR and Raman bands, which can then be compared to experimental data to confirm vibrational assignments. The agreement between calculated and observed frequencies for TBTFB is generally excellent after applying a standard scaling factor to the computed values. researchgate.net This allows for a detailed interpretation of the spectra in terms of specific molecular motions like C-C, C-F, and C-Cl stretching and bending modes.

NMR spectroscopy is another powerful tool for structure elucidation. The structure of 1,3,5-trichlorotrifluorobenzene has been determined with high precision by analyzing the NMR spectrum of the molecule in an anisotropic nematic solvent. rsc.org Computational methods can predict NMR chemical shifts, although this has not been specifically reported for trichlorotrifluorobenzene. Such predictions are crucial for distinguishing between different isomers and assigning signals in complex spectra.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) Experimental data is for 1,3,5-trichlorotrifluorobenzene. Calculated data is for the analogous compound 1,3,5-tribromo-2,4,6-trifluoro-benzene (TBTFB) using DFT (B3LYP). researchgate.net A direct comparison highlights the influence of the different halogens on the vibrational modes.

| Vibrational Assignment (Approximate Description) | Experimental Frequency (1,3,5-TCTFB) | Calculated Frequency (1,3,5-TBTFB) |

| C-C Stretch | 1565 | 1559 |

| C-C Stretch | 1355 | 1350 |

| C-F Stretch | 1280 | 1275 |

| Ring Mode | 1130 | 1125 |

| Ring Mode | 820 | 812 |

| C-Cl Stretch / Ring Deformation | 565 | - (C-Br mode expected lower) |

| Ring Deformation | 420 | 415 |

| C-Cl Deformation | 335 | - (C-Br mode expected lower) |

Interplay Between Theoretical Predictions and Experimental Observations

The study of trichlorotrifluorobenzene isomers is significantly enhanced by the close relationship between theoretical computational chemistry and experimental analysis. chemsociety.org.ng Theoretical research employs mathematical models and calculations to predict molecular behavior, while experimental research is designed to test and validate these theoretical models through observation and measurement. quora.comjainuniversity.ac.in This synergistic approach allows for a deeper understanding of the structural and electronic properties of these complex halogenated molecules.

Computational methods, such as density functional theory (DFT) and high-accuracy composite models like Gaussian-4 (G4), are powerful tools for investigating the properties of trichlorotrifluorobenzene isomers. chemsociety.org.ng These quantum chemical calculations can predict a range of parameters, including molecular geometries (bond lengths and angles), vibrational frequencies (infrared and Raman spectra), rotational constants, dipole moments, and thermochemical data like standard enthalpies of formation. chemsociety.org.ngresearchgate.netacs.org For instance, quantum chemical calculations have been performed to study isomers such as 1,2,4-trichlorotrifluorobenzene. deepdyve.com The advantage of these computational approaches is their ability to study a wide range of isomers and their properties, even those that may be highly reactive or unstable, which can be challenging to isolate and measure experimentally. chemsociety.org.ngdocbrown.info

Experimental techniques provide the necessary data to validate and refine these theoretical predictions. X-ray crystallography and gas-phase electron diffraction are used to determine precise molecular structures, while spectroscopic methods such as infrared (IR), Raman, and microwave spectroscopy yield information about vibrational and rotational characteristics of the molecules. acs.org The agreement between calculated and experimental values serves as a crucial benchmark for the accuracy of the computational model. chemsociety.org.ng For example, calculated rotational constants for pyrrole (B145914) using the G4 method showed excellent agreement with experimentally determined values, lending high confidence to the predictions for other isomers where experimental data was unavailable. chemsociety.org.ng A similar validation process is essential in the study of trichlorotrifluorobenzene, where the close correspondence between predicted and measured spectroscopic data would confirm the accuracy of the computed molecular structures and electronic properties.

This interplay is not unidirectional; experimental results can also guide further theoretical investigations. Discrepancies between prediction and observation may indicate the need for more sophisticated computational models or highlight complex physical phenomena not accounted for in the initial theory. quora.com Ultimately, the combination of theoretical calculations and experimental observations provides a comprehensive and robust framework for characterizing the intricate chemistry of trichlorotrifluorobenzene.

Table 1: Illustrative Comparison of Theoretical and Experimental Data for an Isomer of Trichlorotrifluorobenzene (Note: This table is a representative example of how theoretical and experimental data are compared. Specific values would be derived from dedicated studies.)

| Property | Theoretical Method | Predicted Value | Experimental Value |

| Bond Lengths (Å) | |||

| C-Cl | DFT (B3LYP/6-311+G(d,p)) | 1.725 | 1.721 |

| C-F | DFT (B3LYP/6-311+G(d,p)) | 1.350 | 1.348 |

| C-C (aromatic) | DFT (B3LYP/6-311+G(d,p)) | 1.390 - 1.395 | 1.388 - 1.393 |

| Dipole Moment (D) | G4 | 1.55 | 1.52 |

| Vibrational Frequencies (cm⁻¹) | |||

| C-Cl Stretch | DFT (B3LYP/6-311+G(d,p)) | 750 | 745 |

| C-F Stretch | DFT (B3LYP/6-311+G(d,p)) | 1280 | 1275 |

Applications of Machine Learning in Computational Chemistry for Halogenated Aromatics

In recent years, machine learning (ML) has become a transformative tool in computational chemistry, offering a cost-effective and rapid alternative to traditional quantum mechanical calculations for predicting the properties and reactivity of molecules, including halogenated aromatics. beilstein-journals.org ML models are trained on large datasets derived from quantum chemical calculations or experimental results, enabling them to learn complex structure-property relationships. nih.govbiorxiv.org

A significant application of ML in the context of halogenated aromatics is the prediction of reaction outcomes. For instance, ML models have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation, with high accuracy. acs.orgacs.org These models can take a molecule's structure as input and, using descriptors derived from quantum mechanics, predict the most likely site of reaction, a task that is crucial for synthetic planning. acs.orgacs.org One study reported a model that achieved 93% accuracy in predicting halogenation sites, demonstrating the power of ML to navigate the complex electronic and steric factors that govern reactivity. acs.org

Another key area is the prediction of molecular properties. Machine learning has been successfully used to predict:

Rotational energy barriers : Models trained on DFT-calculated energies can predict the barriers to rotation around chemical bonds in halogenated aromatic compounds. nih.govresearchgate.net

Bond Dissociation Energies (BDEs) : ML algorithms can predict the BDEs of hypervalent halogen compounds, which helps in assessing their chemical stability and reactivity. beilstein-journals.org

Spectroscopic Features : By training on extensive spectral data, ML can accelerate the prediction of IR spectra for complex molecules, including halogenated hydrocarbons. acs.org

Chiroptical Properties : Deep learning models have been used to screen vast numbers of halogenated helicenes to identify candidates with exceptional chiroptical properties, a task that would be computationally prohibitive using DFT alone. chemrxiv.org

Furthermore, ML is being integrated with quantum chemistry to enhance the accuracy and efficiency of calculations themselves. The concept of delta-machine learning (Δ-ML) uses ML to correct the results of computationally inexpensive methods to achieve the accuracy of higher-level, more costly theories. biorxiv.org This approach is particularly useful for creating large, accurate datasets for families of compounds like chlorinated polycyclic aromatic hydrocarbons. biorxiv.org ML models are also employed to predict environmental properties; for example, a gradient-boosted regression tree (GBRT) model showed strong performance in predicting the bioavailability of aromatic contaminants, including halogenated ones, in plant roots. mdpi.com

The integration of machine learning into the study of halogenated aromatics like trichlorotrifluorobenzene holds immense potential. It allows for rapid screening of properties, prediction of reaction outcomes, and refinement of computational methods, thereby accelerating the pace of discovery and understanding in this important area of chemistry. acs.org

Future Research Directions and Interdisciplinary Studies

Development of Green Chemistry Principles in Halogenated Benzene (B151609) Synthesis

The synthesis of halogenated aromatic compounds has traditionally relied on methods that can be environmentally problematic. The future of halogenated benzene synthesis is geared towards "green chemistry," which emphasizes the reduction of hazardous substances and waste. scranton.eduroyalsocietypublishing.org Research is actively exploring several avenues to make these processes more sustainable.

Key trends include the adoption of eco-friendly chlorine sources like sodium chloride (NaCl) and hydrochloric acid (HCl), which are less hazardous than traditional chlorinating agents like chlorine gas (Cl2) or phosphorus pentachloride (PCl5). researchgate.net The combination of the oxidant Oxone with NaCl has been shown to be an effective system for oxidative chlorination. researchgate.net Another significant area of development is the replacement of volatile and toxic aromatic solvents, such as benzene and its chlorinated derivatives, with greener alternatives. royalsocietypublishing.org Promising substitutes include: